molecular formula C12H19NO B8303524 3-(1-Phenyl-ethylamino)-butan-2-ol

3-(1-Phenyl-ethylamino)-butan-2-ol

Cat. No.: B8303524
M. Wt: 193.28 g/mol
InChI Key: BBKTUNMTNFVDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Phenyl-ethylamino)-butan-2-ol is an amino alcohol derivative featuring a butan-2-ol backbone substituted at the C3 position with a 1-phenylethylamino group (-NH-CH(CH2Ph)).

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(1-phenylethylamino)butan-2-ol

InChI

InChI=1S/C12H19NO/c1-9(11(3)14)13-10(2)12-7-5-4-6-8-12/h4-11,13-14H,1-3H3

InChI Key

BBKTUNMTNFVDCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-(1-Phenyl-ethylamino)-butan-2-ol:

Compound Name Molecular Formula Key Substituents Functional Groups CAS Number Reference
This compound C₁₂H₁₉NO 1-Phenylethylamino (C3), -OH (C2) Secondary amine, Alcohol Not provided N/A
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₉NO Dimethylamino (C2), Phenyl (C2), -OH (C1) Tertiary amine, Alcohol 39068-94-5
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O Methyl (C3), Phenyl (C2), -OH (C1) Alcohol 519183-78-9
Bitertanol (Baycor®) C₂₀H₂₃N₃O₂ Biphenyl-4-yloxy, Triazole, -OH (C2) Alcohol, Triazole, Ether 55179-31-2
Key Observations:
  • Amino Group Influence: The presence of an amino group (e.g., dimethylamino in ) enhances basicity and hydrogen-bonding capacity compared to non-amino analogs like 3-Methyl-2-phenylbutan-1-ol .
  • Backbone Variations: Bitertanol demonstrates how additional functional groups (e.g., triazole) can confer biological activity (e.g., fungicidal properties).

Physicochemical Properties

Limited data on the target compound necessitates inferences from analogs:

Property This compound (Inferred) 2-(Dimethylamino)-2-phenylbutan-1-ol 3-Methyl-2-phenylbutan-1-ol Bitertanol
Boiling Point (°C) ~140–160 (est.) Not reported Not reported Not reported
Density (g/cm³) ~0.90–1.10 (est.) Not reported Not reported Not reported
Water Solubility Moderate (amine enhances solubility) Likely low (tertiary amine) Low (hydrocarbon-dominated) Low (lipophilic structure)
Biological Activity Potential CNS or agrochemical applications Unknown Fragrance/industrial uses Fungicide (Baycor®)
Notes:
  • Boiling Points: Alcohols with amino groups (e.g., 3-Methyl-2-buten-1-ol in , bp 140°C) suggest higher boiling points for amino-alcohols due to hydrogen bonding.
  • Density : Aliphatic alcohols in (e.g., 2-Methyl-3-buten-2-ol, d 0.824) indicate lower densities than aromatic analogs.

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